Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H29N3O2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-18(2,3)24-17(23)21-11-9-19(15-21)14-20-10-12-22(19)13-16-7-5-4-6-8-16/h4-8,20H,9-15H2,1-3H3 |
InChI Key |
OXFZVCIHKYMTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Addition of the tert-butyl group: The tert-butyl group is typically added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate exhibit antimicrobial properties. Studies have shown that modifications in the triazaspiro structure can enhance activity against various bacterial strains. This suggests potential use as a lead compound in developing new antibiotics.
2. Anticancer Research
The unique structure of this compound allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of triazaspiro compounds may inhibit tumor growth by disrupting cellular signaling pathways .
3. Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of similar compounds. The triazaspiro framework may provide neuroprotection by modulating neurotransmitter systems, thus offering potential for treating neurodegenerative diseases .
Materials Science Applications
1. Polymer Chemistry
this compound can serve as a building block in synthesizing novel polymers with specific mechanical properties. Its unique structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical strength.
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it an attractive candidate for drug delivery applications. Its spirocyclic structure can encapsulate therapeutic agents, potentially improving bioavailability and targeted delivery .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition assays, particularly against enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This could lead to the development of new therapeutic agents targeting these conditions .
2. Molecular Probes
Due to its structural characteristics, this compound can be utilized as a molecular probe in biological imaging studies, aiding in the visualization of cellular processes and disease mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and analogous spiro derivatives:
Structural Insights
Biological Activity
Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate (CAS No. 2410654-22-5) is a synthetic compound with a unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to specific receptors or enzymes involved in disease processes.
Pharmacological Activities
- Antimicrobial Activity
- Antitumor Activity
- Neuroprotective Effects
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study published in MDPI's journal, this compound was tested against various cancer cell lines including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development .
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective properties of this compound revealed that it significantly decreased the levels of pro-inflammatory cytokines in an in vitro model of neuroinflammation. This suggests that it may help mitigate the effects of neurodegenerative disorders such as Alzheimer's disease .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate?
The synthesis typically involves multi-step strategies, including:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect amine functionalities, as seen in analogous spirocyclic compounds (e.g., tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, CAS 336191-16-3) .
- Cyclization Reactions : Use of benzyl groups to stabilize intermediates during spirocycle formation, often via reductive amination or ring-closing metathesis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating the final product.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic structure and benzyl/Boc group integration. For example, tert-butyl spiro compounds show distinct Boc peaks at ~1.4 ppm (CH3) and ~80 ppm (quaternary C) in 13C NMR .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ for C21H31N3O2: 382.25 g/mol) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) can resolve structural ambiguities, particularly for confirming spirocyclic geometry .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B for eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (OSHA respiratory irritation warnings) .
- Storage : Refrigerate in airtight containers away from ignition sources (per Combi-Blocks SDS guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets like kinases or GPCRs, leveraging the spirocycle’s conformational rigidity.
- DFT Calculations : Predict regioselectivity in reactions (e.g., nucleophilic attacks on the benzyl group) using Gaussian or ORCA software .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.2 for similar spiro compounds) .
Q. What challenges arise in crystallizing this compound, and how can SHELX software mitigate them?
- Twinned Crystals : Common in spirocycles due to symmetry; SHELXD/SHELXE can deconvolute overlapping reflections .
- Low Diffraction Quality : High-resolution data (>1.0 Å) and iterative refinement with SHELXL improve model accuracy .
- Disorder Modeling : SHELXPRO interfaces with Coot to resolve disordered benzyl/Boc groups .
Q. How can contradictions in NMR data for this spirocyclic compound be resolved?
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring inversion) causing signal broadening .
- 2D Experiments : HSQC and NOESY confirm through-space correlations (e.g., benzyl proton interactions with adjacent N atoms) .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate, CAS 1421313-98-5) to validate shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
